molecular formula C11H22N2O2 B7921639 N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7921639
M. Wt: 214.30 g/mol
InChI Key: KFWPLYOPZVHTDR-UHFFFAOYSA-N
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Description

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in various fields due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves the reaction of 3-pyrrolidinone with isopropylamine and 2-chloroethanol. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives, such as halides or amines.

Scientific Research Applications

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpyrrolidin-2-one: Another pyrrolidine derivative with similar structural features.

    N-methylpyrrolidin-2-one: A widely used solvent in organic synthesis.

    N-vinylpyrrolidinone: Used as a monomer in the production of polymers.

Uniqueness

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(2)13(10(3)15)11-4-5-12(8-11)6-7-14/h9,11,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWPLYOPZVHTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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